molecular formula C11H13BrS B176867 6-Bromo-4,4-dimethylthiochroman CAS No. 112110-44-8

6-Bromo-4,4-dimethylthiochroman

Cat. No.: B176867
CAS No.: 112110-44-8
M. Wt: 257.19 g/mol
InChI Key: FLNJCJQFSGXLIR-UHFFFAOYSA-N
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Description

6-Bromo-4,4-dimethylthiochroman is an important heterocyclic compound that has garnered significant attention due to its role as an intermediate in the synthesis of various pharmaceuticals. This compound is particularly notable for its use in the preparation of medicines such as tazarotene, selective serotonin reuptake transporter 5 (SSRT5) antagonists, and retinoic acid receptor gamma (RAR-γ) retinoid receptors .

Mechanism of Action

Target of Action

6-Bromo-4,4-dimethylthiochroman is an important intermediate in the preparation of some medicines, such as tazarotene , SSRT5 antagonists , and RAR-γ retinoid receptors . These targets play crucial roles in various biological processes, including skin health, serotonin regulation, and retinoid signaling respectively.

Mode of Action

It is known to interact with its targets to induce changes in cellular function, which can lead to therapeutic effects .

Biochemical Pathways

This compound is involved in several biochemical pathways due to its role as a precursor in the synthesis of various drugs . The affected pathways and their downstream effects would depend on the specific drug that is synthesized using this compound.

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific drug that it is used to synthesize. For example, when used in the synthesis of tazarotene, it may contribute to the drug’s ability to modulate skin growth and differentiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4,4-dimethylthiochroman can be achieved through several methods. One of the earliest methods involves the reaction of benzenethiol with 1-bromo-3-methylbut-2-ene, followed by cyclization and bromination . Another method involves the reaction of 4-bromobenzenethiol with 2-methyl-1,3-butadiene or 3-methylbut-3-en-1-yl diphenyl phosphate, leading to self-cyclization to produce the desired compound .

A more recent and efficient method is the one-pot synthesis starting from bromobenzene. This method involves a series of steps including chlorosulfonation, reduction, etherization, and cyclization. The byproducts from the initial steps are used as catalysts in the subsequent steps, making this method more environmentally friendly and cost-effective .

Industrial Production Methods

In industrial settings, the one-pot synthesis method is preferred due to its low consumption of reagents and reduced environmental impact. The use of sodium chloride as a promoter in the chlorosulfonation step helps increase the yield of the intermediate compounds .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4,4-dimethylthiochroman undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to its thiol form.

    Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted thiochromans depending on the nucleophile used.

Scientific Research Applications

6-Bromo-4,4-dimethylthiochroman is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Similar Compounds

    4,4-Dimethylthiochroman: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    6-Chloro-4,4-dimethylthiochroman: Similar structure but with chlorine instead of bromine, leading to different reactivity and biological activity.

    6-Fluoro-4,4-dimethylthiochroman: Fluorine substitution alters its electronic properties and reactivity.

Uniqueness

6-Bromo-4,4-dimethylthiochroman is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its ability to form various derivatives. This makes it a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

6-bromo-4,4-dimethyl-2,3-dihydrothiochromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrS/c1-11(2)5-6-13-10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNJCJQFSGXLIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCSC2=C1C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431237
Record name 6-BROMO-4,4-DIMETHYLTHIOCHROMAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112110-44-8
Record name 6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=112110-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-BROMO-4,4-DIMETHYLTHIOCHROMAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1-Bromo-4-[(3-methylbut-3-en-1-yl)sulfanyl]benzene (1.05 g, 4.08 mmol) dissolved in dichloromethane (24.0 mL) was cooled to 0° C., and aluminum chloride (0.60 g, 4.49 mmol) was added portionwise. The reaction mixture was stirred at 0° C. for 1 hour and warmed to room temperature for another hour. It was then poured into an Erlenmeyer flask containing a 10% aqueous NaOH solution and ice. The mixture was extracted with dichloromethane (2×, 40.0 mL), and the combined organic layers were dried over Na2SO4, filtered, and concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-10% EtOAc/Hexanes to give 6-bromo-4,4-dimethyl-3,4-dihydro-2H-thiochromene as a pale-yellow oil. 6-Bromo-4,4-dimethyl-3,4-dihydro-2H-thiochromene (798 mg, 3.10 mmol) in THF (21.0 mL) was cooled to −78° C. and n-BuLi (1.50 mL, 3.72 mmol) was added dropwise. The reaction mixture was stirred at −78° C. for 10 minutes and then DMF (961 μl, 12.4 mmol) was added dropwise via a syringe. The resulting mixture was allowed to warm to room temperature and wet silica gel (5.0 g/0.5 mL of water) was added. The mixture was allowed to stir at room temperature for 10 minutes before it was filtered. The silica gel was rinsed with EtOAc and the filtrate was concentrated under vacuum. The crude residue was purified by silica gel chromatography eluting with 0-20% EtOAc/hexanes to obtain the desired product as a pale-yellow oil.
Name
1-Bromo-4-[(3-methylbut-3-en-1-yl)sulfanyl]benzene
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Bromo-4,4-dimethylthiochroman
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Reactant of Route 6
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Q & A

Q1: What are the advantages of the newly proposed synthesis route for 6-Bromo-4,4-dimethylthiochroman compared to previous methods?

A1: The newly proposed synthesis route for this compound, starting with Bromobenzene and proceeding through chlorosulfonation, reduction, thioetherification, and cyclization, offers several advantages over previous methods [, ]. Firstly, it boasts a higher yield of 88.5% []. Secondly, it utilizes milder reaction conditions, with most steps occurring below 50°C, except for the reduction step. This results in reduced energy consumption and byproduct formation []. These factors make the new route more cost-effective and environmentally friendly, highlighting its potential for industrial scale-up [].

Q2: What are the key steps involved in the synthesis of this compound from Bromobenzene?

A2: The synthesis of this compound from Bromobenzene involves a four-step process []:

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